Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a nitrogen-rich heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family. Its structure features:
- A 7-amino group on the pyrimidine ring.
- A pyridin-4-yl substituent at position 2.
- A methyl ester at position 4.
Properties
IUPAC Name |
methyl 7-amino-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c1-20-11(19)8-6-15-12-16-10(17-18(12)9(8)13)7-2-4-14-5-3-7/h2-6H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODODQIQTLXVNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C(=NC(=N2)C3=CC=NC=C3)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing triazolopyrimidines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This method demonstrates good functional group tolerance and can be scaled up for industrial production.
Industrial Production Methods
In industrial settings, the synthesis of triazolopyrimidines can be achieved through a one-pot procedure involving the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . This method is efficient and regioselective, providing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of kinase activity and the subsequent alteration of cell cycle progression.
Comparison with Similar Compounds
Substituent Variations and Their Impacts
The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyrimidines are highly dependent on substituents at positions 2, 5, 6, and 5. Below is a comparative analysis of key analogues:
Key Observations :
- Pyridin-4-yl vs. Methylthio/Phenyl : The pyridine ring in the target compound enhances π-π stacking interactions with biological targets, improving potency in antitumor applications compared to methylthio or phenyl groups .
- Methyl Ester vs. Ethyl Ester : The methyl ester in the target compound offers faster metabolic clearance than ethyl esters, which may reduce toxicity .
- Amino Group at Position 7: This substituent is critical for hydrogen bonding in antimicrobial and antiparasitic activities, as seen in copper(II) complexes .
Pharmacological Activities
- Antitumor Activity: The target compound’s pyridin-4-yl group mimics purine bases, enabling adenosine receptor antagonism, similar to 5-amino-2-(furan-2-yl) derivatives .
- Antimicrobial Activity: Analogues with electron-withdrawing groups (e.g., nitro) exhibit stronger herbicidal effects, while the target compound’s amino group favors antibacterial action .
- Anti-inflammatory Activity : Ursolic acid-derived triazolopyrimidines with bulkier substituents show reduced efficacy compared to the target compound’s compact structure .
Biological Activity
Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including antiviral properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 269.26 g/mol. The structural features include a triazolo-pyrimidine core that is known for its pharmacological versatility.
Antiviral Activity
Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit potent antiviral activities. Specifically, this compound has been evaluated for its efficacy against various viruses:
- Influenza Virus : The compound has shown significant inhibition of the PA-PB1 protein complex formation, which is crucial for viral replication. In assays measuring the effective concentration (EC50), it demonstrated a notable capacity to reduce viral replication at non-toxic concentrations .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines have been reported:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 10.0 |
| A549 (Lung) | 15.0 |
These results suggest that this compound exhibits selective cytotoxicity towards certain cancer cell lines while maintaining a favorable safety margin .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Protein Interactions : The compound interferes with critical protein-protein interactions necessary for viral replication and cellular proliferation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death. This is evidenced by increased levels of pro-apoptotic markers in treated cells.
Case Studies and Research Findings
A recent study highlighted the synthesis and biological assessment of various derivatives based on the triazolo-pyrimidine structure. One notable derivative exhibited an IC50 value of 9 µM against the MCF-7 cell line, indicating enhanced potency compared to the parent compound .
Another investigation into the compound's structural analogs revealed that modifications at specific positions on the triazole ring could significantly affect both antiviral and anticancer activities. For instance, substituents at the C-5 position were found to enhance binding affinity to target proteins involved in viral replication .
Q & A
Q. What are the optimized synthetic routes for Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
The compound can be synthesized via multi-component reactions involving substituted triazoles, aldehydes, and activated methylene compounds. For example, a one-pot protocol using ethanol/water (1:1 v/v) with TMDP (tetramethylenediamine phosphate) as a catalyst achieves high yields (70–85%) under mild conditions . Key steps include cyclocondensation and esterification, with purification via recrystallization from ethanol. NMR and MS are critical for confirming the triazolopyrimidine core and substituent positions .
Q. How do substituents (e.g., pyridin-4-yl, amino groups) influence the compound’s reactivity and stability?
The pyridin-4-yl group at position 2 enhances π-π stacking interactions in biological systems, while the 7-amino group increases solubility and hydrogen-bonding potential. Stability studies (TGA/DSC) suggest the methyl ester at position 6 reduces hydrolytic degradation compared to ethyl analogs . Substituent effects on tautomerism (e.g., 4,7-dihydro vs. aromatic forms) should be analyzed via NMR in DMSO-d6 .
Q. What analytical methods are recommended for characterizing this compound?
- and NMR : Assign peaks using DMSO-d6 to resolve tautomeric forms (e.g., δ 8.87 ppm for pyrimidine protons) .
- Mass spectrometry (ESI-MS) : Confirm molecular ions (e.g., m/z 356.2 [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguity in ring conformation and hydrogen-bonding networks .
Advanced Research Questions
Q. How to address contradictory structure-activity relationship (SAR) data in triazolopyrimidine derivatives?
Discrepancies in SAR (e.g., variable CB2 receptor binding affinities) may arise from tautomerism or solvent-dependent conformational changes. For example, cyclohexyl vs. cycloheptyl carboxamide substituents show divergent bioactivities due to steric effects . Mitigation strategies:
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Prodrug modification : Replace the methyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to enhance intestinal absorption .
- Nanocarrier encapsulation : Use PEGylated liposomes to improve aqueous solubility and reduce hepatic first-pass metabolism .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities .
Q. How to resolve synthetic challenges in scaling up triazolopyrimidine derivatives?
Key issues include low yields in cyclocondensation steps and byproduct formation. Solutions:
- Catalyst screening : Replace TMDP with immobilized piperazine derivatives to improve recyclability and reduce toxicity .
- Flow chemistry : Implement continuous reactors for exothermic steps (e.g., esterification) to enhance reproducibility .
- Green solvents : Use cyclopentyl methyl ether (CPME) instead of DMF to simplify waste disposal .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular dynamics (GROMACS) : Simulate binding to kinase domains (e.g., EGFR) over 100-ns trajectories to assess stability .
- QSAR models : Train on triazolopyrimidine datasets to correlate substituent electronegativity with antibacterial IC values .
- ADMET prediction (SwissADME) : Forecast blood-brain barrier permeability and hERG channel inhibition risks .
Methodological Considerations
Q. How to design experiments assessing the compound’s anti-inflammatory potential?
- In vitro : Measure TNF-α inhibition in LPS-stimulated RAW 264.7 macrophages (IC via ELISA) .
- In vivo : Use a murine carrageenan-induced paw edema model, dosing orally at 10–50 mg/kg .
- Controls : Compare with dexamethasone and include vehicle-treated cohorts to exclude solvent effects .
Q. What techniques validate the compound’s role in enzyme inhibition?
- Kinetic assays : Use fluorescence polarization to measure binding to dihydrofolate reductase (DHFR) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for ATP-competitive inhibitors .
- Crystallography : Co-crystallize with target enzymes (e.g., PARP-1) to identify critical hydrogen bonds .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for triazolopyrimidine analogs?
Variability may stem from:
- Assay conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) alter compound stability .
- Substituent regiochemistry : 5-Methyl vs. 7-methyl isomers show distinct antimicrobial profiles .
- Cell line heterogeneity : Use CRISPR-edited isogenic lines (e.g., HeLa vs. HEK293) to isolate genetic factors .
Q. How to reconcile discrepancies in synthetic yields across laboratories?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
